molecular formula C14H20O4 B12603179 1-(2,5-Dihydroxy-4-methoxy-3-methylphenyl)hexan-1-one CAS No. 647008-26-2

1-(2,5-Dihydroxy-4-methoxy-3-methylphenyl)hexan-1-one

Cat. No.: B12603179
CAS No.: 647008-26-2
M. Wt: 252.31 g/mol
InChI Key: GJTLLZBOLIKGII-UHFFFAOYSA-N
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Description

1-(2,5-Dihydroxy-4-methoxy-3-methylphenyl)hexan-1-one is an organic compound with a complex structure that includes hydroxyl, methoxy, and methyl groups attached to a phenyl ring, along with a hexanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dihydroxy-4-methoxy-3-methylphenyl)hexan-1-one can be achieved through several synthetic routes. One common method involves the alkylation of 2,5-dihydroxy-4-methoxyacetophenone with a suitable hexyl halide under basic conditions. The reaction typically proceeds as follows:

    Starting Material: 2,5-Dihydroxy-4-methoxyacetophenone

    Reagent: Hexyl halide (e.g., hexyl bromide)

    Catalyst: Base (e.g., potassium carbonate)

    Solvent: Anhydrous acetone

    Reaction Conditions: Reflux for several hours

The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dihydroxy-4-methoxy-3-methylphenyl)hexan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

1-(2,5-Dihydroxy-4-methoxy-3-methylphenyl)hexan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,5-Dihydroxy-4-methoxy-3-methylphenyl)hexan-1-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit glutamate-induced cytotoxicity in hippocampal cells by modulating the activity of glutamate receptors and associated signaling pathways . This neuroprotective effect is of particular interest in the context of neurodegenerative diseases.

Comparison with Similar Compounds

1-(2,5-Dihydroxy-4-methoxy-3-methylphenyl)hexan-1-one can be compared with other similar compounds, such as:

Properties

CAS No.

647008-26-2

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

IUPAC Name

1-(2,5-dihydroxy-4-methoxy-3-methylphenyl)hexan-1-one

InChI

InChI=1S/C14H20O4/c1-4-5-6-7-11(15)10-8-12(16)14(18-3)9(2)13(10)17/h8,16-17H,4-7H2,1-3H3

InChI Key

GJTLLZBOLIKGII-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C1=CC(=C(C(=C1O)C)OC)O

Origin of Product

United States

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